2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a morpholine ring attached to a phenyl group, which is further connected to a benzoisoquinoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of action
Isoquinoline derivatives, which “2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a part of, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
The exact mode of action can vary greatly depending on the specific isoquinoline derivative. Some isoquinoline derivatives are known to interact with DNA or various enzymes, while others might interact with specific receptors or ion channels .
Biochemical pathways
Again, the affected pathways can vary greatly depending on the specific isoquinoline derivative. Some might affect neurotransmitter systems, while others might affect cellular signaling pathways or metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Isoquinoline derivatives, due to their aromatic nature, might have good absorption and distribution properties, but their metabolism and excretion can vary .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some isoquinoline derivatives might have anti-inflammatory, analgesic, or anti-cancer effects, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the presence of certain enzymes might increase the metabolism of the compound, thereby reducing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the use of metal catalysts to facilitate the formation of the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: A structural isomer of quinoline with a benzene ring fused to a pyridine ring.
Fluorinated Isoquinolines: These compounds have unique characteristics such as biological activities and light-emitting properties.
Uniqueness
2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structure, which includes a morpholine ring and a benzoisoquinoline core.
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-18-5-1-3-15-4-2-6-19(20(15)18)22(26)24(21)17-9-7-16(8-10-17)23-11-13-27-14-12-23/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMIIADVHEBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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